

comparing the structure of CR-1-30-B with related proteins

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A Comparative Guide to the Structure and Function of Complement Receptor 1 (CR-1-30-B) and Related Proteins

This guide provides a detailed comparison of the structure and function of Complement Receptor 1 (CR1), specifically the **CR-1-30-B** allotype, with other key proteins of the Regulators of Complement Activation (RCA) family. This document is intended for researchers, scientists, and drug development professionals working in immunology and related fields.

Introduction to Complement Receptor 1 (CR1)

Complement Receptor 1, also known as CD35, is a single-pass type I membrane glycoprotein that plays a crucial role in the innate immune system. It is a member of the Regulators of Complement Activation (RCA) family, a group of proteins characterized by the presence of structural motifs known as short consensus repeats (SCRs) or complement control protein repeats (CCPs)[1]. The designation "**CR-1-30-B**" refers to a specific allotype of human CR1. The "30" indicates that the extracellular domain of this protein is composed of 30 SCRs[1]. These SCRs are further organized into four long homologous repeats (LHRs), designated LHR-A, LHR-B, LHR-C, and LHR-D[2]. The "B" corresponds to the "S" (slow) or "*2" allotype, which is one of the four major structural allotypes of CR1 found in humans[3]. This allotype has a higher molecular weight due to the presence of an additional LHR[3].

CR1's primary functions include the clearance of immune complexes and pathogens opsonized with complement fragments C3b and C4b, and the regulation of the complement cascade to prevent excessive activation and damage to host tissues. It achieves this regulation through

two main activities: decay-accelerating activity, where it promotes the dissociation of the C3 and C5 convertases of the classical and alternative complement pathways, and cofactor activity, where it serves as a cofactor for the Factor I-mediated cleavage and inactivation of C3b and C4b.

This guide compares **CR-1-30-B** with other important members of the RCA family: Complement Receptor 2 (CR2), Factor H (FH), Decay-Accelerating Factor (DAF), and Membrane Cofactor Protein (MCP). These proteins share structural similarities with CR1 and are also involved in the regulation of the complement system, but they exhibit distinct functional specificities and mechanisms of action.

Quantitative Comparison of CR1 and Related Proteins

The following table summarizes the key structural and functional parameters of **CR-1-30-B** and its related proteins. The data presented are compiled from various studies and should be interpreted in the context of the specific experimental conditions used in those studies.

Feature	CR-1-30-B (CR1*2 Allotype)	Complement Receptor 2 (CR2)	Factor H (FH)	Decay- Accelerating Factor (DAF)	Membrane Cofactor Protein (MCP)
Number of SCRs	30	15-16	20	4	4
Molecular Weight (kDa)	250-280 (reduced)	~145	~155	~70	50-70
Primary Ligands	C3b, C4b, C1q, MBL	C3dg, C3d, iC3b, Epstein-Barr virus	C3b, sialic acids, heparin	C3b, C4b	C3b, C4b
Binding Affinity (Kd) for C3b	~8-12 nM (high affinity sites)	Weaker than CR1	High affinity	~10-fold lower than CR1	Variable
Binding Affinity (Kd) for C4b	~120-480 nM (dimeric C4b)	No significant binding	No significant binding	Lower affinity than for C3b	Binds C4b
Decay- Accelerating Activity	Yes, for both classical and alternative pathway C3/C5 convertases	No	Yes, for alternative pathway C3 convertase	Yes, for both classical and alternative pathway C3/C5 convertases	No
Factor I Cofactor Activity	Yes, for C3b and C4b cleavage	No	Yes, for C3b cleavage	No	Yes, for C3b and C4b cleavage
Cellular Distribution	Erythrocytes, leukocytes, glomerular podocytes, follicular dendritic cells	B cells, follicular dendritic cells, epithelial cells	Plasma protein, also binds to cell surfaces	Broadly expressed on hematopoietic and non- hematopoietic cells	Broadly expressed on most peripheral blood cells and

endothelial
cells

Membrane Anchor	Transmembrane domain	Transmembrane domain	Soluble protein	Glycosylphosphatidylinositol (GPI) anchor	Transmembrane domain
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Signaling and Regulatory Pathway of CR1

The following diagram illustrates the central role of CR1 in the regulation of the complement system. CR1, expressed on the surface of various cells, interacts with complement components C3b and C4b that have been deposited on surfaces. This interaction leads to two key regulatory outcomes: the acceleration of the decay of the C3 and C5 convertases, and the enzymatic degradation of C3b and C4b by Factor I, for which CR1 acts as a cofactor.



Caption: CR1's dual role in complement regulation.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific experimental setups.

Solid-Phase Binding Assay for CR1-Ligand Interaction

This assay quantifies the binding of CR1 to its ligands, such as C3b or C4b.

Materials:

- Purified soluble CR1 (sCR1)
- Purified C3b or C4b
- ELISA plates (96-well)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Anti-CR1 primary antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

Protocol:

- Coat the wells of a 96-well plate with C3b or C4b (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
- Wash the plate three times with wash buffer.

- Block the wells with blocking buffer for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add serial dilutions of sCR1 to the wells and incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add the anti-CR1 primary antibody and incubate for 1 hour at room temperature.
- Wash the plate three times with wash buffer.
- Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add TMB substrate and incubate in the dark until a blue color develops.
- Stop the reaction by adding the stop solution.
- Read the absorbance at 450 nm using a plate reader.
- Plot the absorbance values against the sCR1 concentration to determine the binding affinity (e.g., by fitting to a saturation binding curve).

Decay-Accelerating Activity Assay

This assay measures the ability of CR1 to accelerate the decay of C3 convertases.

Materials:

- Sheep erythrocytes sensitized with antibodies (for classical pathway) or rabbit erythrocytes (for alternative pathway)
- Purified complement components (C1, C4, C2, C3 for classical; Factor B, Factor D, C3 for alternative)
- Purified CR1

- Veronal buffered saline with gelatin (GVB) containing Mg^{2+} and Ca^{2+} (GVB++) or Mg^{2+} -EGTA (for alternative pathway)
- Spectrophotometer

Protocol:

- Prepare C3 convertase-bearing erythrocytes by incubating sensitized sheep erythrocytes with C1, C4, and C2 (for classical pathway) or rabbit erythrocytes with C3, Factor B, and Factor D (for alternative pathway) for a defined period at 30°C.
- Wash the cells to remove unbound components.
- Resuspend the cells in GVB++.
- Add different concentrations of CR1 to the cell suspension.
- Incubate the mixture at 30°C and take aliquots at different time points.
- Stop the reaction by adding EDTA.
- Centrifuge the cells and measure the absorbance of the supernatant at 412 nm to quantify hemoglobin release (lysis).
- The decay of the convertase is inversely proportional to the amount of lysis. Plot the percentage of convertase activity remaining over time for each CR1 concentration to determine the decay-accelerating activity.

Factor I Cofactor Activity Assay

This assay assesses the ability of CR1 to act as a cofactor for the Factor I-mediated cleavage of C3b or C4b.

Materials:

- Purified C3b or C4b (radiolabeled or unlabeled)
- Purified Factor I

- Purified CR1
- Reaction buffer (e.g., PBS)
- SDS-PAGE gels
- Coomassie blue stain or autoradiography equipment

Protocol:

- In a microcentrifuge tube, combine C3b or C4b, Factor I, and the sample containing CR1 in the reaction buffer.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Separate the protein fragments by SDS-PAGE.
- Visualize the cleavage products by Coomassie blue staining or autoradiography (if using radiolabeled substrate). The appearance of specific cleavage fragments (e.g., iC3b, C3c, C3dg for C3b cleavage) indicates cofactor activity.
- The intensity of the cleavage product bands can be quantified using densitometry to compare the cofactor activity of different proteins.

Conclusion

CR-1-30-B, a common allotype of Complement Receptor 1, is a large and structurally complex protein that is a master regulator of the complement system. Its multi-domain structure, with 30 SCRs, allows it to perform diverse functions, including the binding of key complement opsonins and the potent inhibition of the complement cascade through both decay-accelerating and cofactor activities.

When compared to its relatives in the RCA family, CR1 exhibits a broader range of functions. While proteins like DAF are potent decay accelerators and MCP is an efficient cofactor, CR1 uniquely combines both of these regulatory activities for both the classical and alternative pathways. Furthermore, its high-affinity binding to C3b and C4b makes it a crucial molecule for

the clearance of immune complexes, a function not as prominently associated with the other RCA members discussed. Understanding the comparative structural and functional aspects of these proteins is essential for elucidating the intricate mechanisms of complement regulation and for the development of targeted therapeutics for a wide range of inflammatory and autoimmune diseases.

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